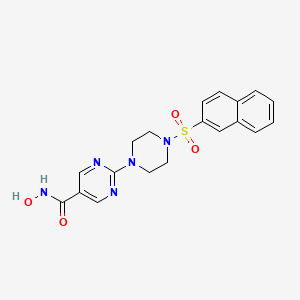

N-Hydroxy-2-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-5-carboxamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

R-306465 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

R-306465 übt seine Wirkung aus, indem es Histon-Deacetylase 1 und Histon-Deacetylase 8 hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu Veränderungen der Chromatinstruktur und Genexpression führt. Die Verbindung induziert die Histon-3-Acetylierung und erhöht die Expression von p21waf1, cip1 in Krebszellen, was zu einem Zellzyklusarrest und Apoptose führt . Die beteiligten molekularen Ziele und Pfade umfassen die Histon-Deacetylase-Enzyme und die nachgeschalteten Signalwege, die die Zellproliferation und das Überleben regulieren .

Wirkmechanismus

Mode of Action

R306465 interacts with its targets, HDAC1 and HDAC8, by inhibiting their activity. This inhibition leads to an increase in the acetylation of histone 3 (H3), a protein that plays a key role in the structure of chromatin in eukaryotic cells . The compound also strongly upregulates the expression of p21waf1,cip1, a downstream component of HDAC1 signaling, in A2780 ovarian carcinoma cells .

Pharmacokinetics

It is known that r306465 has potent oral in vivo antitumoral activity in xenograft models , suggesting good bioavailability.

Result of Action

R306465 has broad-spectrum antitumoral activity against solid and haematological malignancies in preclinical models . It potently inhibits cell proliferation of all main solid tumor indications, including ovarian, lung, colon, breast, and prostate cancer cell lines . The compound induces apoptosis and inhibits angiogenesis in cell-based assays .

Biochemische Analyse

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von R-306465 beinhaltet die Herstellung von substituierten 2-Piperazinyl-5-Pyrimidylhydroxamsäuren. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrimidinkern: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien zur Bildung des Pyrimidinrings.

Substitutionsreaktionen: Der Pyrimidinkern wird dann Substitutionsreaktionen unterzogen, um die Piperazin- und Hydroxamsäuregruppen einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von R-306465 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Steuerung von Temperatur, Druck und Reaktionszeit. Der Einsatz von automatisierten Systemen und Reaktoren sorgt für eine gleichbleibende Produktionsqualität .

Analyse Chemischer Reaktionen

Arten von Reaktionen

R-306465 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten am Pyrimidinring einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln oder Nukleophilen unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von R-306465 mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

R-306465 ist einzigartig in seiner starken Hemmung von Histon-Deacetylase 1 und Histon-Deacetylase 8 mit IC50-Werten von 3,3 nM bzw. 23 nM . Ähnliche Verbindungen umfassen:

Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor mit einem breiteren Wirkungsspektrum, aber geringerer Spezifität für Histon-Deacetylase 1 und Histon-Deacetylase 8.

Romidepsin: Ein Histon-Deacetylase-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Panobinostat: Ein Pan-Histon-Deacetylase-Inhibitor mit Aktivität gegen mehrere Histon-Deacetylase-Isoformen.

R-306465 zeichnet sich durch seine Selektivität und Potenz gegenüber Histon-Deacetylase 1 und Histon-Deacetylase 8 aus, was es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBJZVSRNUIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209218 | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604769-01-9 | |

| Record name | R-306465 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0604769019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-306465 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | R-306465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-306465 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD7KK1IIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.